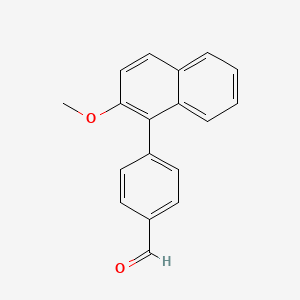
4-(2-Methoxynaphthalen-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxynaphthalen-1-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a naphthalene ring substituted with a methoxy group at the 2-position and a benzaldehyde moiety at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxynaphthalen-1-yl)benzaldehyde typically involves the reaction of 2-methoxynaphthalene with a suitable benzaldehyde derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction. For instance, 2-bromoaniline can be reacted with 1-ethynyl-2-methoxynaphthalene in the presence of Pd(PPh3)2Cl2 and CuI as catalysts in a DMF:Et3N solvent mixture at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
4-(2-Methoxynaphthalen-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the naphthalene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-(2-Methoxynaphthalen-1-yl)benzoic acid.
Reduction: 4-(2-Methoxynaphthalen-1-yl)benzyl alcohol.
Substitution: Products depend on the substituent introduced, such as 4-(2-Methoxynaphthalen-1-yl)-2-bromobenzaldehyde.
科学的研究の応用
4-(2-Methoxynaphthalen-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as an inhibitor of certain bacterial enzymes, thereby exhibiting antibacterial properties . The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
4-(2-Methoxynaphthalen-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(2-Methoxynaphthalen-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2-Methoxynaphthalene: Lacks the benzaldehyde moiety.
Uniqueness
4-(2-Methoxynaphthalen-1-yl)benzaldehyde is unique due to the presence of both a methoxy-substituted naphthalene ring and a benzaldehyde moiety
特性
CAS番号 |
922511-73-7 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
4-(2-methoxynaphthalen-1-yl)benzaldehyde |
InChI |
InChI=1S/C18H14O2/c1-20-17-11-10-14-4-2-3-5-16(14)18(17)15-8-6-13(12-19)7-9-15/h2-12H,1H3 |
InChIキー |
BWAIAXZBVNSMDB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


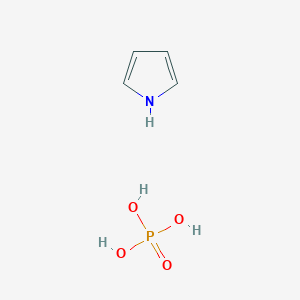
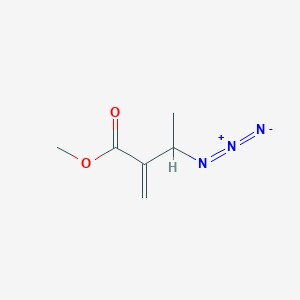
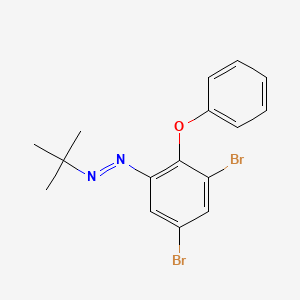
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
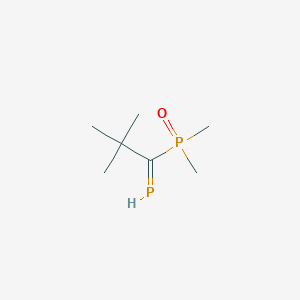

![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)

![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
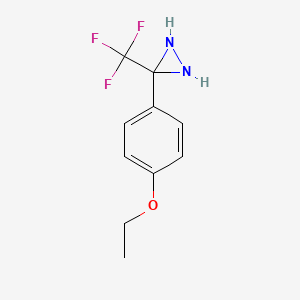
![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)
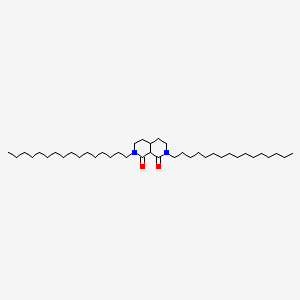
![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
